molecular formula C15H17ClN4 B1676884 Myclobutanil CAS No. 88671-89-0

Myclobutanil

Cat. No. B1676884
Key on ui cas rn: 88671-89-0
M. Wt: 288.77 g/mol
InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06103717

Procedure details

mepronil, metalaxyl, metconazole, methasulfocarb, methfuroxam, metiram, metsulfovax, myclobutanil,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[C:8](NC1C=C(OC(C)C)C=CC=1)=[O:9].CC1C(N(C(COC)=O)C(C(OC)=O)C)=C(C)C=CC=1.CC1(C)C(O)(CN2N=CN=C2)C(C[C:55]2[CH:56]=[CH:57][C:58]([Cl:61])=[CH:59][CH:60]=2)CC1.CNC(SC1C=CC(OS(C)(=O)=O)=CC=1)=O.CC1C(C(NC2C=CC=CC=2)=O)=C(C)OC=1C.C[C:97]1[N:101]=C(C)S[C:98]=1[C:103]([NH:105][C:106]1C=CC=CC=1)=O.CCCCC(C1C=CC([Cl:131])=CC=1)(C#N)CN1N=CN=C1>C(NC([S-])=S)CNC([S-])=S.[Zn+2]>[CH:55]1[CH:60]=[CH:59][C:58]([Cl:61])=[C:57]([C:8]([OH:9])([C:98]2[CH:97]=[N:101][CH:106]=[N:105][CH:103]=2)[C:7]2[CH:2]=[CH:3][C:4]([Cl:131])=[CH:5][CH:6]=2)[CH:56]=1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=CC1C(=O)NC2=CC=CC(=C2)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=C1N(C(C)C(=O)OC)C(=O)COC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(C1(CN2C=NC=N2)O)CC=3C=CC(=CC3)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CN1C=NC=N1)(C#N)C=2C=CC(=CC2)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C=CC(=C(C1)C(C=2C=CC(=CC2)Cl)(C=3C=NC=NC3)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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